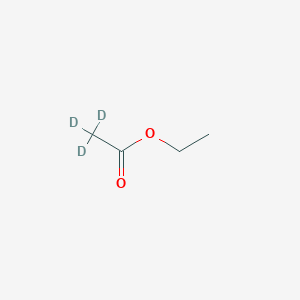

Ethyl acetate-D3

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Ethyl Acetate D3

Synthetic Methodologies for Deuterated Acetates

The synthesis of deuterated compounds, including ethyl acetate-D3, often involves incorporating deuterium (B1214612) from readily available deuterated precursors or through hydrogen-deuterium exchange (HDE) reactions. The goal is to achieve high isotopic purity and site-selectivity.

Classical Approaches for Deuterium Incorporation

Classical synthetic routes for deuterated acetates typically rely on direct esterification using deuterated carboxylic acids or acyl halides, or by reacting non-deuterated precursors with deuterated reagents. For this compound (CD3COOCH2CH3), a common classical approach involves the Fischer esterification reaction. This method utilizes deuterated acetic acid (CD3COOD) and ethanol (B145695) (CH3CH2OH) in the presence of an acid catalyst, such as concentrated sulfuric acid alfa-chemistry.comchemicalbook.comgoogle.commdpi.comresearchgate.netwikipedia.orgsciengine.com.

The general reaction can be represented as: CD3COOD + CH3CH2OH ⇌ CD3COOCH2CH3 + D2O

Another classical method involves the reaction of deuterated acetyl chloride (CD3COCl) with ethanol biomedres.us. This reaction is typically more efficient due to the higher reactivity of acyl chlorides compared to carboxylic acids, and it produces hydrogen chloride as a byproduct, which can be easily removed.

Table 1: Comparison of Classical Esterification Methods for this compound

| Method | Deuterium Source | Reactant | Catalyst | Byproduct | Advantages | Disadvantages |

| Fischer Esterification | Acetic acid-D3 (CD3COOD) | Ethanol (CH3CH2OH) | Acid (e.g., H2SO4) | D2O | Readily available precursors, well-established reaction. | Reversible reaction, requires water removal for high yield. |

| Acyl Chloride Route | Acetyl chloride-D3 (CD3COCl) | Ethanol (CH3CH2OH) | (None, or base for HCl scavenging) | HCl | Higher reactivity, often higher yields, irreversible. | Requires synthesis of CD3COCl, produces corrosive HCl. |

To achieve high isotopic purity in the CD3 group, it is crucial that the deuterated acetic acid or acetyl chloride precursor itself has a high deuterium content in its methyl group. Deuterated silver acetate (B1210297) has also been used as a precursor in reactions with ethyl iodide to synthesize deuterated ethyl acetates cdnsciencepub.com.

Modern Catalytic and Stereoselective Synthetic Routes

Modern synthetic methodologies for deuterium incorporation often focus on catalytic hydrogen-deuterium exchange (HDE) reactions, which offer advantages such as improved atom economy and site-selectivity, especially for complex molecules. While stereoselectivity is less critical for the methyl group of this compound, catalytic methods can provide more controlled and efficient deuteration.

Transition metal catalysts, such as those based on palladium (Pd), iridium (Ir), rhodium (Rh), and copper (Cu), have been extensively explored for HDE reactions snnu.edu.cndigitellinc.commdpi.com. These catalysts can facilitate the exchange of hydrogen atoms with deuterium from sources like D2O or D2 gas under various conditions. For instance, palladium-catalyzed C-H deuteration has been reported for phenylacetic acid derivatives, which are structurally related to the acetyl moiety snnu.edu.cn. While direct catalytic deuteration of the methyl group of ethyl acetate is less commonly reported than precursor-based synthesis, analogous reactions involving the α-deuteration of esters and amides using catalytic HDE under mild conditions have been developed digitellinc.comacs.org. These methods often utilize D2O as an inexpensive and low-toxicity deuterium source snnu.edu.cnacs.org.

Enzymatic and biocatalytic approaches are also emerging for stereoselective deuteration, although their application to simple esters like this compound, particularly for the methyl group, might be more complex than for more elaborate chiral molecules like amino acids researchgate.netresearchgate.net. The development of flow synthesis methods, sometimes coupled with microwave technology, represents a modern approach to improve the efficiency and scalability of deuterated compound production, addressing issues of small production capacity and high cost tn-sanso.co.jp.

Strategies for Isotopic Enrichment and Purity Assessment

Ensuring high isotopic enrichment and chemical purity is paramount for deuterated compounds, especially when they are used as analytical standards or in mechanistic studies.

Analytical Techniques for Deuterium Content Determination

Several analytical techniques are employed to determine the deuterium content and isotopic purity of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR (deuterium NMR) are powerful tools. In ¹H NMR, the absence or significant reduction of the signal corresponding to the methyl protons (typically around 2.0 ppm for non-deuterated ethyl acetate) indicates successful deuteration studymind.co.ukindustry.gov.aursc.org. The residual proton signal can be used to quantify the level of deuterium incorporation. ²H NMR directly detects deuterium nuclei, providing a spectrum that confirms the presence and location of deuterium atoms. ¹³C NMR can also be used, as the carbon atoms directly bonded to deuterium will show characteristic splitting patterns due to C-D coupling, or a shift in chemical shift compared to the C-H analogue industry.gov.au.

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and isotopic distribution of the deuterated compound epj-conferences.orgrsc.orgosti.govindustry.gov.aunih.gov. This compound (CD3COOCH2CH3) has a molecular weight of 91.11 g/mol , compared to 88.11 g/mol for non-deuterated ethyl acetate (CH3COOCH2CH3) wikipedia.org. The mass shift (M+3 for D3) is a clear indicator of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the exact number of deuterium atoms incorporated. The isotopic purity can be calculated from the relative intensities of the molecular ion peaks (e.g., [M+3]+, [M+2]+, [M+1]+, [M]+) industry.gov.auindustry.gov.au.

Infrared (IR) and Raman Spectroscopy: Deuterium-carbon (C-D) bonds have different vibrational frequencies compared to carbon-hydrogen (C-H) bonds. IR and Raman spectroscopy can detect these shifts, providing qualitative and sometimes quantitative information about deuterium incorporation snnu.edu.cnepj-conferences.orgosti.gov. For instance, the C-H stretching vibrations typically observed around 2800-3000 cm⁻¹ will be absent or significantly diminished, with new C-D stretching vibrations appearing at lower wavenumbers (e.g., around 2000-2200 cm⁻¹) osti.gov.

Table 2: Representative Analytical Data for this compound (Hypothetical Example)

| Technique | Parameter | Observation for this compound | Interpretation |

| ¹H NMR | Methyl proton signal (δ 2.0 ppm) | Significantly reduced or absent | High deuterium incorporation at methyl group |

| ²H NMR | Deuterium signal (δ 2.0 ppm) | Strong signal observed | Confirms deuterium presence at methyl group |

| Mass Spectrometry | Molecular Ion (M+) | m/z 91.11 (for CD3COOCH2CH3) | Confirms M+3 mass shift due to 3 deuterium atoms |

| IR Spectroscopy | C-H stretch (2800-3000 cm⁻¹) | Reduced intensity | Indicates replacement of C-H bonds with C-D |

| IR Spectroscopy | C-D stretch (2000-2200 cm⁻¹) | New absorbance bands appear | Confirms formation of C-D bonds |

Chromatographic Purity Verification

Chromatographic techniques are essential for assessing the chemical purity of this compound and separating it from any unreacted starting materials, byproducts, or other impurities.

Gas Chromatography (GC): Given the volatility of ethyl acetate (boiling point ~77 °C), Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), is the primary method for purity assessment rsc.orgindustry.gov.au. GC can effectively separate this compound from its non-deuterated analogue (if present), ethanol, acetic acid, and other volatile impurities based on their different boiling points and interactions with the stationary phase. GC-MS provides both separation and mass spectral identification, allowing for the quantification of impurities and verification of the product's identity.

High-Performance Liquid Chromatography (HPLC): While GC is typically preferred for volatile organic compounds like ethyl acetate, HPLC might be used for less volatile impurities or if specific non-volatile byproducts need to be monitored. However, for this compound itself, GC is generally more suitable.

Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of reaction progress and purity during synthesis, often employing ethyl acetate as an eluent itself rsc.org.

The purity is often determined by mass balance from a combination of analytical techniques, including GC-FID, thermogravimetric analysis, and Karl Fischer analysis for water content industry.gov.auindustry.gov.au.

Scalable Synthesis Approaches for this compound Analogues

The demand for deuterated compounds in various fields, including pharmaceuticals and materials science, necessitates the development of scalable synthesis approaches nih.govnih.gov. For this compound, scalability primarily involves optimizing the classical esterification routes or adapting modern catalytic methods for larger-scale production.

Key considerations for scalable synthesis include:

Availability and Cost of Deuterated Precursors: The use of readily available and cost-effective deuterated starting materials, such as acetic acid-D3 or acetyl chloride-D3, is crucial for large-scale production.

Reaction Efficiency and Yield: Optimizing reaction conditions (temperature, pressure, catalyst loading, reaction time) to achieve high conversion and yield is essential to minimize waste and maximize throughput. For Fischer esterification, strategies like continuous removal of water (e.g., by azeotropic distillation) can drive the equilibrium towards product formation, making the process more efficient for larger scales alfa-chemistry.commdpi.com.

Catalyst Selection: For catalytic HDE methods, the choice of a robust, recyclable, and cost-effective catalyst is important for scalability. While precious metal catalysts are effective, the development of more abundant metal catalysts (e.g., iron-based catalysts) or organocatalysts is an active area of research for large-scale deuteration digitellinc.comacs.orgnih.govnih.govresearchgate.net.

Process Engineering: Implementing continuous flow reactors instead of traditional batch reactors can significantly enhance scalability, improve reaction control, and reduce processing time and costs tn-sanso.co.jpthalesnano.com. Flow synthesis methods allow for better heat and mass transfer, which can be critical for exothermic reactions or those requiring precise temperature control.

Purification and Isolation: Efficient and scalable purification methods are necessary to obtain high-purity this compound. Distillation, often involving azeotropic separation, is a common industrial method for purifying ethyl acetate alfa-chemistry.com. For deuterated analogues, careful control is needed to prevent H/D exchange during workup and purification steps.

For example, the classical Fischer esterification, if optimized with continuous water removal, can be scaled up effectively. Similarly, if a catalytic HDE method were developed specifically for the methyl group of ethyl acetate, it would need to demonstrate high turnover numbers and robustness under industrial conditions. The use of D2O as a deuterium source is generally preferred for large-scale applications due to its lower cost and toxicity compared to D2 gas, which poses handling challenges snnu.edu.cnnih.govthalesnano.com.

Applications in Nuclear Magnetic Resonance Nmr Spectroscopy

Ethyl Acetate-D3 as a Deuterated Solvent in High-Resolution NMR

Deuterated solvents are fundamental to high-resolution NMR spectroscopy. By replacing exchangeable protons with deuterium (B1214612), these solvents minimize unwanted signals from the solvent itself, which would otherwise obscure the signals of the analyte acs.org. This compound serves this purpose effectively, providing a suitable environment for a wide range of organic compounds.

The primary advantage of using deuterated solvents like this compound in ¹H NMR spectroscopy is the suppression of intense solvent signals. In ¹H NMR, protons from non-deuterated solvents would produce overwhelming signals that mask the much weaker signals from the analyte acs.orgbinghamton.edu. Deuterium nuclei (²H) are NMR-active but resonate at a different frequency from protons (¹H), or are effectively "invisible" in ¹H NMR experiments due to their quadrupolar nature and rapid relaxation acs.orgresearchgate.net. This allows the spectrometer to focus on the analyte's proton signals without interference from the solvent acs.org.

While this compound is perdeuterated, residual protonated solvent signals (e.g., CHD₂CO₂C₂D₅ or CD₃CO₂CHDCD₃) may still be present in trace amounts and can appear in the ¹H NMR spectrum, albeit at significantly reduced intensities compared to a protonated solvent acs.orgresearchgate.net. The suppression of the bulk solvent signal leads to a substantial enhancement in the signal-to-noise (S/N) ratio for the analyte, enabling the detection and accurate integration of signals from dilute samples rsc.orgiupac.org. This improved S/N is critical for detailed structural analysis.

This compound is optimized for various NMR techniques. In ¹H NMR , it provides a stable deuterium lock signal, which is essential for maintaining magnetic field stability during prolonged data acquisition, thus ensuring consistent chemical shifts and spectral resolution acs.orglibretexts.orgpitt.edu. The chemical shifts of residual protons in this compound typically appear at specific ppm values, which are well-documented and can be used for internal referencing paulussegroup.comucla.edusigmaaldrich.com.

For ¹³C NMR , this compound is also highly beneficial. While ¹³C nuclei are naturally less abundant (approximately 1.1%), the solvent's ¹³C signals arise from the natural abundance of ¹³C atoms within the perdeuterated molecule acs.orgucla.edu. These ¹³C signals often exhibit coupling to the directly bonded deuterium atoms, resulting in characteristic multiplets (e.g., triplets or quintets) due to the spin I=1 of deuterium acs.orgucla.edu. This allows for clear differentiation between solvent and analyte signals, especially when ¹H decoupling is applied to simplify the analyte's ¹³C spectrum acs.org.

The following table provides typical residual chemical shifts for this compound in ¹H and ¹³C NMR:

Table 1: Typical Residual Chemical Shifts for this compound (Intended to be interactive)

| NMR Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~1.97 (CD₂HCO₂C₂D₅) | Quintet |

| ~4.13 (CD₃CO₂CD₂HCD₃) | Quintet | |

| ¹³C | ~20.4 (CD₃CO₂C₂D₅) | Septet |

| ~61.5 (CD₃CO₂CD₂C₂D₅) | Quintet | |

| ~171.0 (CD₃C O₂C₂D₅) | Singlet |

Note: These values can vary slightly depending on concentration, temperature, and spectrometer frequency paulussegroup.comucla.edusigmaaldrich.com.

Elucidation of Molecular Structures Utilizing this compound

The use of deuterated solvents like this compound is integral to the comprehensive elucidation of molecular structures, as it allows for clear observation of all analyte signals without solvent interference.

Conformational analysis, which involves determining the preferred three-dimensional arrangements of atoms in a molecule, heavily relies on high-resolution NMR data. This compound provides a chemically inert and non-interfering environment, allowing for the precise measurement of chemical shifts, coupling constants, and relaxation times, all of which are sensitive to molecular conformation scielo.brunibas.itresearchgate.net.

Variable-temperature NMR experiments conducted in deuterated solvents are particularly powerful for studying dynamic conformational processes. By acquiring spectra at different temperatures, researchers can observe changes in signal patterns (e.g., broadening or coalescence) that indicate interconversion between different conformers. This allows for the determination of activation energies and rates of conformational exchange, providing insights into the flexibility and preferred geometries of molecules in solution scielo.brunibas.it. The clear background provided by this compound ensures that these subtle changes in analyte signals are accurately detected and interpreted.

Deuterium labeling, both in the solvent and specifically within the analyte, plays a significant role in stereochemical assignments. When this compound is used as a solvent, it provides a clean spectral window for the analyte's protons, enabling the precise determination of coupling constants and NOE (Nuclear Overhauser Effect) correlations, which are crucial for assigning relative and absolute stereochemistry rsc.orgresearchgate.net.

Beyond its role as a solvent, the strategic incorporation of deuterium atoms into specific positions of a molecule can directly facilitate stereochemical assignments. Deuterium labeling can simplify complex ¹H NMR spectra by removing coupling partners, leading to clearer signals and simpler multiplets for adjacent protons cdnsciencepub.comnih.gov. For instance, if a proton is replaced by deuterium at a chiral center, the coupling patterns of neighboring protons will change, providing direct evidence of the stereochemical configuration. The absence of a proton signal at a specifically labeled site can confirm the position and extent of deuteration, thereby aiding in the assignment of stereoisomers nih.gov.

Investigation of Molecular Dynamics and Intermolecular Interactions via Deuterium Labeling

Deuterium labeling is an effective tool for probing molecular dynamics and intermolecular interactions in solution. The distinct NMR properties of deuterium (spin I=1, different resonance frequency, and quadrupolar relaxation) make it sensitive to molecular motion and local environments cymitquimica.comnih.govnih.govuni-bayreuth.de.

When this compound is used as a solvent, its deuterated nature inherently reduces proton-proton spin diffusion pathways, which can be advantageous for studying the dynamics of the solute molecules cymitquimica.com. The presence of deuterium in the solvent can also be exploited in advanced NMR experiments (e.g., ²H NMR) to monitor solvent-solute interactions or the dynamics of the solvent itself around the solute cymitquimica.comnih.gov. Changes in the chemical shifts or relaxation times of deuterium nuclei can provide information about the strength and nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the analyte and the solvent or other components in the solution cymitquimica.comd-nb.info.

Compound Names and PubChem CIDs

Hydrogen Bonding Dynamics in Deuterated Solvents

The use of deuterated solvents is crucial for investigating hydrogen bonding dynamics in solution. By eliminating the strong proton signal of the solvent, researchers can observe and analyze the chemical shifts and exchange rates of labile protons involved in hydrogen bonds within the solute molecules. Deuterium exchange methods are commonly employed in solution NMR studies to elucidate protein structure and hydrogen bonding networks chemie-brunschwig.ch. The chemical shift of residual water (HDO) in deuterated solvents, for instance, is known to be temperature-dependent and sensitive to the presence of hydrogen bond acceptors, providing indirect insights into hydrogen bonding interactions pitt.edu. While this compound itself is not a primary hydrogen bond donor, its role as a deuterated solvent allows for the precise observation of hydrogen bonding interactions within dissolved analytes, facilitating the study of their dynamics.

Solvation Effects and their Impact on Reaction Pathways

Solvation plays a critical role in influencing reaction pathways and kinetics by stabilizing intermediates, transition states, or reactants. Deuterated solvents are vital for studying these solvation effects via NMR spectroscopy. By using a deuterated solvent like this compound, researchers can monitor the chemical shifts and relaxation properties of solute nuclei, which are sensitive to their local environment and interactions with the solvent. Changes in these NMR parameters can provide information about the nature and strength of solute-solvent interactions, including hydrogen bonding or dipole-dipole interactions rsc.orgrsc.org. For example, the solvent choice can significantly impact reaction yields, often attributed to factors such as solubility and specific hydrogen bonding interactions between the solvent and reacting species rsc.orgrsc.org. This compound, as a deuterated analog of a common organic solvent, enables the detailed NMR investigation of how solvent-solute interactions influence chemical processes without spectral interference from the solvent itself.

Studies on Reaction Mechanisms and Kinetics

Elucidation of Organic Reaction Pathways Using Deuterium (B1214612) Tracers

Deuterium-labeled compounds are widely recognized for their utility as tracers in elucidating complex organic reaction pathways cymitquimica.comacs.org. By incorporating deuterium at specific positions within a molecule, researchers can track the fate of those atoms throughout a reaction sequence, thereby gaining insights into intermediate species and mechanistic steps.

While general studies on carbon-hydrogen (C-H) bond activation mechanisms often employ KIEs to determine if C-H cleavage is the rate-determining step rsc.orgnih.govscispace.com, direct mechanistic investigations specifically focusing on the C-H bond activation of ethyl acetate-D3 itself are not extensively reported in the provided search results. However, the principles of using deuterium to probe C-H activation apply. For instance, in other systems, H/D competition isotope effects are used to indicate whether C-H cleavage is involved in the rate-limiting step rsc.org. The absence of a KIE (kH/kD ≈ 1) in such studies would suggest that C-H cleavage is not the rate-determining step rsc.org.

This compound, or its closely related analog acetic-2,2,2-d3 acid (which forms the deuterated acetyl part), can serve as a tracer for identifying and tracking intermediate species in metabolic and chemical processes. For example, [2-2H3]-acetate has been effectively utilized in studies to investigate metabolism and quantify deuterium label loss in various metabolites, such as lactate, glutamate, and glutamine, using 13C Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov. This approach allows for the distinction between non-, single-, and double-deuterated metabolic products, providing a unique spectral fingerprint for tracking the fate of the labeled acetyl group through complex biochemical cycles, like the tricarboxylic acid cycle nih.gov. This demonstrates the power of deuterium labeling in identifying and tracking the transformation of specific molecular fragments within a reaction pathway.

Mechanistic Investigations of Esterification and Hydrolysis Reactions with this compound

Mechanistic investigations into esterification and hydrolysis reactions often employ various techniques, including computational chemistry and isotope effects, to understand the intricate steps involved.

Computational chemistry, particularly Density Functional Theory (DFT) methods, has been extensively used to investigate the hydrolysis mechanism of esters like ethyl acetate (B1210297). For instance, detailed studies on the molybdocene-catalyzed hydrolysis of ethyl acetate have elucidated the formation and cleavage of a tetrahedral intermediate as key steps, with the second step (cleavage of the tetrahedral intermediate or acetic acid formation) identified as the rate-determining step, characterized by a Gibbs energy barrier nih.govacs.org. While these specific computational studies did not explicitly use this compound as a substrate, they highlight the methodology applicable to understanding ester hydrolysis.

Similarly, proton inventory experiments, which involve studying reaction rates in H2O/D2O mixtures, have been used to investigate the saponification of ethyl acetate, providing insights into the involvement of solvent protons in the transition state and the nature of the rate-determining step, often indicating the formation of a tetrahedral intermediate researchgate.net.

For esterification reactions, while ethyl acetate can be formed as a byproduct or solvent in various synthetic processes mdpi.comfrontiersin.org, direct mechanistic investigations specifically employing this compound as a reactant to probe the esterification mechanism are not commonly reported in the provided literature. However, the principles of KIE and deuterium tracing would be applicable if such studies were to be conducted, allowing for the elucidation of bond changes during the formation of new ester linkages.

Applications in Advanced Analytical Methodologies

Chromatographic Separations and Method Development Using Ethyl Acetate-D3

Deuterated compounds, including this compound, play a crucial role in chromatographic method development and validation. While ethyl acetate (B1210297) itself is a common solvent in various chromatographic mobile phases, its deuterated form is predominantly used as an internal standard or in specialized applications where isotopic differentiation is required. clearsynth.combohrium.comresearchgate.netpolimi.it

High-Performance Liquid Chromatography (HPLC) Method Validation

In High-Performance Liquid Chromatography (HPLC), method validation is a critical step to ensure the reliability and robustness of an analytical procedure. This compound, or similar deuterated analogs, are frequently employed as internal standards in HPLC-based methods, especially when coupled with mass spectrometry (LC-MS/MS). clearsynth.comscioninstruments.comcerilliant.comlcms.cz The use of a deuterated internal standard in HPLC method validation helps to:

Compensate for Matrix Effects: Complex sample matrices can interfere with the ionization and detection of analytes. A deuterated internal standard, exhibiting similar chemical behavior to the analyte, can correct for these matrix effects, ensuring more reliable results. clearsynth.comscioninstruments.comcerilliant.comnih.gov

Normalize for Variability: It accounts for variations introduced during sample preparation (e.g., extraction efficiency), injection, chromatographic separation, and detection. scioninstruments.comcerilliant.comlcms.cznih.gov

Improve Accuracy and Precision: By comparing the response of the analyte to that of the internal standard, researchers can accurately determine the concentration of the target compound, even with slight fluctuations in instrument sensitivity or sample processing. clearsynth.comscioninstruments.comcerilliant.com

For example, in the determination of vitamin D metabolites, hexane-ethyl acetate mixtures are used for extraction, and deuterated vitamin D analogs serve as internal standards in LC-MS/MS methods to ensure accuracy and address analytical challenges. amegroups.orgnih.govmdpi.com Similarly, in the quantification of lapatinib (B449) in plasma, ethyl acetate extraction followed by LC-MS/MS analysis utilizes a deuterated internal standard (lapatinib-d3) to correct for interindividual variability in recovery. nih.gov

Gas Chromatography (GC) for Volatile Component Analysis

Ethyl acetate is a known volatile compound that can be quantified by gas chromatography. oiv.intmdpi.com In Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), this compound is highly valuable as an internal standard for the analysis of volatile organic compounds (VOCs). epa.govnih.gov Its application in GC for volatile component analysis includes:

Quantification of Volatile Analytes: Deuterated internal standards, such as Ethyl acetate-13C2 (a related labeled compound), are recommended for use as surrogates in GC/MS methods to monitor and correct for matrix effects like gas-liquid partitioning and condensation. epa.gov

Extraction Efficiency Monitoring: In methods involving extraction of volatile compounds, a deuterated internal standard can be added to the sample before extraction to assess and correct for extraction efficiency. For instance, in the trace analysis of xylene metabolites in tissues, ethyl acetate was used for extraction, and deuterated metabolites like DMP-d3 were used as internal standards to determine recoveries. nih.gov

The use of an internal standard in GC ensures that any variations in sample injection volume, detector response, or sample loss during preparation steps are accounted for, leading to more accurate and reproducible results for volatile component analysis. scioninstruments.comoiv.intthermofisher.comnih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile and rapid separation technique. Ethyl acetate is a very common component of mobile phase systems in normal-phase TLC, often mixed with non-polar solvents like hexane. researchgate.netsigmaaldrich.combiotage.comlibretexts.org It is widely used for qualitative and quantitative analysis, reaction monitoring, and screening. sigmaaldrich.com While direct use of this compound as a mobile phase component in routine TLC is less common due to cost, its potential applications in specialized research include:

Sample Application Solvent: this compound could be used as a solvent for sample application in TLC, particularly if the subsequent detection method involves mass spectrometry or if the study focuses on the fate of labeled compounds.

Mechanistic Studies: In studies investigating reaction mechanisms or degradation pathways where ethyl acetate is involved, its deuterated form could be used to label specific parts of molecules, allowing for the tracking of molecular transformations on a TLC plate, especially when coupled with advanced detection methods like TLC-MS.

Method Development: Though not explicitly cited for this compound, the general principles of using deuterated solvents in chromatography for NMR analysis (e.g., in SFC) bohrium.comresearchgate.netpolimi.it suggest a potential, albeit specialized, role for deuterated ethyl acetate in TLC for direct NMR analysis of collected fractions, minimizing protic residues.

Mass Spectrometry-Based Quantification and Metabolite Profiling

The primary and most impactful application of this compound, like other deuterated compounds, is in mass spectrometry (MS), particularly for quantification and metabolite profiling. Deuterated internal standards are considered ideal for quantitative MS methods because they are nearly identical to the analyte of interest in terms of chemical properties but possess a different mass-to-charge (m/z) ratio due to the isotopic substitution. scioninstruments.comcerilliant.com This allows for simultaneous detection of both the analyte and the internal standard, providing a highly reliable reference. scioninstruments.comcerilliant.com

Isotope Dilution Mass Spectrometry (IDMS) Techniques

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive analytical technique for accurate quantification, largely owing to the use of stable isotope-labeled internal standards. nih.govtandfonline.com In IDMS, a known amount of the deuterated analog (e.g., this compound if ethyl acetate or an ethyl acetate-derived compound is the analyte) is added to the sample before any processing steps. lcms.cznih.govmdpi.comnih.govtandfonline.com This allows the internal standard to experience the same matrix effects and losses during sample preparation (e.g., extraction, derivatization) and instrumental analysis as the native analyte. clearsynth.comscioninstruments.comcerilliant.comnih.gov

Key advantages of using this compound in IDMS:

Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., extraction with ethyl acetate) is proportionally mirrored by the deuterated internal standard, enabling accurate correction for such losses. scioninstruments.comcerilliant.comnih.govnih.govnih.gov

Compensation for Matrix Effects: In complex biological or environmental matrices, co-eluting compounds can suppress or enhance the ionization of the analyte. The deuterated internal standard, having similar ionization characteristics, helps to normalize these matrix effects. clearsynth.comscioninstruments.comcerilliant.comlcms.cznih.gov

Enhanced Precision and Accuracy: By comparing the peak area ratio of the analyte to its deuterated internal standard, highly precise and accurate quantitative results can be obtained, even at trace levels. clearsynth.comscioninstruments.comlcms.cznih.govnih.gov

For example, in the quantification of acrylamide (B121943) in chocolate, ethyl acetate extraction was used, and a 13C3-labeled acrylamide served as an internal standard in LC-MS, highlighting the principle of using labeled compounds to ensure accurate quantification despite complex sample matrices. tandfonline.com Similarly, in the analysis of vitamin D metabolites, deuterated analogs like 25(OH)D3-d3 are used as internal standards in IDMS methods involving hexane-ethyl acetate extraction. nih.govmdpi.com

Tracking Labeled Analytes in Complex Mixtures

Beyond quantification, the isotopic label of this compound allows for its use in tracking the fate of the compound or its derivatives in various chemical and biological systems. This is particularly useful in:

Metabolic Studies: Researchers can introduce this compound into a biological system and monitor its transformation into metabolites. The mass shift caused by the deuterium (B1214612) atoms allows for the unambiguous identification of labeled metabolites, providing insights into metabolic pathways and drug metabolism processes. clearsynth.coma2bchem.commedchemexpress.com

Reaction Mechanism Elucidation: In synthetic chemistry, this compound can be used to label specific parts of a reactant. By analyzing the products with mass spectrometry, the position of the deuterium atoms can reveal the mechanism of a chemical reaction, including the formation of intermediates. a2bchem.com

Environmental Fate Studies: Tracking the degradation or transformation of ethyl acetate in environmental samples can be achieved by introducing this compound and monitoring its presence and breakdown products over time.

For instance, 2-Phenylthis compound, a related deuterated acetate, is specifically designed for metabolic studies and quantitative analysis, enabling precise tracking and identification of reaction intermediates and products, and aiding in the elucidation of metabolic pathways. a2bchem.com This principle directly applies to this compound for similar investigations.

Application of this compound as an Internal Standard in Analytical Assays

This compound, a deuterated analogue of ethyl acetate, serves as a crucial internal standard in various advanced analytical methodologies, primarily in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The incorporation of stable isotope-labeled internal standards like this compound is fundamental for achieving high accuracy, precision, and reliability in quantitative analysis, particularly when dealing with complex sample matrices that can introduce matrix effects. nih.govnih.gov

One notable application of ethyl-2,2,2-d3 acetate (a specific form of this compound) is in the quantitative analysis of organic acetates in e-vapor product aerosols and e-liquids using GC-MS/MS. This method addresses the challenge of analyzing volatile compounds that may co-elute with solvents, ensuring robust separation and accurate quantification. The use of ethyl-2,2,2-d3 acetate as an internal standard for analytes such as methyl acetate, ethyl acetate, isobutyl acetate, and isoamyl acetate helps to compensate for variations in sample preparation, injection volume, and instrument response. nih.gov

A study demonstrated the effectiveness of this GC-MS/MS method for analyzing organic acetates in e-vapor products. The method exhibited good recovery rates, indicating its reliability in different matrices. For instance, recoveries ranged from 87% to 112% for e-vapor product aerosols and 79% to 124% for e-liquids. The limit of quantification (LOQ) for various analytes ranged from 8 to 80 ng/mL in solution, translating to 3.2 to 32 ng/puff for aerosols and 0.44 to 4.4 µg/g for e-liquids. nih.gov

Table 1: Recovery Rates of Organic Acetates in E-Vapor Products Using Ethyl-2,2,2-d3 Acetate as Internal Standard nih.gov

| Sample Matrix | Analyte Group (Internal Standard: Ethyl-2,2,2-d3 Acetate) | Recovery Range (%) |

| E-vapor product aerosols | Methyl acetate, Ethyl acetate, Isobutyl acetate, Isoamyl acetate | 87 – 112 |

| E-liquids | Methyl acetate, Ethyl acetate, Isobutyl acetate, Isoamyl acetate | 79 – 124 |

Beyond its direct use as an internal standard for specific analytes, this compound can also be utilized in the broader context of methods where ethyl acetate is a common extraction solvent. For example, in the analysis of vitamin D metabolites in biological samples by LC-MS/MS, deuterated vitamin D internal standards (e.g., 25OHD3-d6) are frequently employed, and ethyl acetate or its mixtures (e.g., ethyl acetate/hexane) are routinely used for liquid-liquid extraction (LLE) during sample preparation. While this compound itself may not be the internal standard for the vitamin D metabolites, its existence as a deuterated solvent or a component in a deuterated internal standard mixture underscores the utility of deuterated ethyl acetate in maintaining analytical integrity within such complex workflows.

Role in Biochemical and Metabolic Research

Tracing Metabolic Pathways and Flux Analysis with Deuterium-Labeled Compounds

Stable isotope labeling, particularly with deuterium (B1214612) (²H), is a fundamental technique in metabolic flux analysis (MFA). Deuterium replaces hydrogen atoms in biomolecules, allowing researchers to track their movement and transformations through various metabolic conversions. wikipedia.orgfishersci.fi This approach delineates metabolic pathways and quantifies the rates at which metabolites flow through a metabolic network. wikipedia.orgfishersci.fi

Deuterium-labeled compounds serve as recognizable metabolic tracers that can be followed through numerous metabolic conversions, thereby mapping the routes of metabolic pathways. wikipedia.org The principle of isotopic dilution, where the rate of isotopic enrichment within a system correlates with the proportion of labeled to unlabeled isotopes, underpins this application. wikipedia.org When stable isotopes like deuterium are introduced into an organism, they are selectively incorporated into specific metabolites based on the metabolic importance and activity of the corresponding pathway. wikipedia.org The resulting isotopic composition patterns of these metabolites are directly influenced by the reaction fluxes and the rearrangements of atoms within the metabolic network. metabolomicsworkbench.org This allows for the intricate scrutiny of metabolic processes at a molecular level, with applications ranging from assessing metabolic diseases to optimizing biotechnological processes. wikipedia.org

Deuterium oxide (D₂O) labeling is a widely employed technique in quantitative omics studies to determine metabolic flux and turnover rates. fishersci.fi For instance, the incorporation of deuterium from D₂O into the deoxyribose moiety of DNA in newly divided cells allows for the calculation of cell proliferation rates. nih.gov Similarly, protein and RNA turnover rates can be determined by measuring the incorporation of deuterium-labeled precursors (e.g., deuterium-labeled alanine (B10760859) into protein or ribose into RNA) originating from D₂O. google.comcdnsciencepub.comsigmaaldrich.comacs.org The analysis typically involves mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and quantify the stable isotopes in various biological samples. wikipedia.org

Table 1: Principles of Turnover Rate Determination Using Deuterium Labeling

| Macromolecule | Deuterium Source | Labeled Component | Analytical Technique | Key Measurement | Reference |

| DNA | D₂O | Deoxyribose | GC-MS / Mass Spectrometry | ²H enrichment in DNA | nih.govcdnsciencepub.com |

| Protein | D₂O | Amino acids (e.g., Alanine) | GC-MS / LC-MS/MS | ²H incorporation into protein-bound amino acids | google.comcdnsciencepub.comacs.org |

| RNA | D₂O | Ribose | GC-MS/MS | ²H enrichment in ribosomal RNA | sigmaaldrich.com |

Investigations into Protein Interactions and Drug Metabolism Using Isotopic Probes

Isotopic probes, including deuterium-labeled compounds, are critical in understanding protein interactions and drug metabolism. Deuterium substitution can influence the metabolic stability of drugs by affecting the kinetic isotope effect, particularly when the rate-limiting step of metabolism involves the cleavage of a carbon-hydrogen bond. mdpi.comnih.gov This can lead to a stronger carbon-deuterium bond that is more difficult to cleave, potentially increasing the drug's half-life without significantly altering its protein-binding interactions. mdpi.com

Deuterated compounds serve as valuable tools in drug development and toxicology studies, providing insights into drug disposition and the formation of reactive metabolites that may contribute to toxicity. nih.gov They enable a better understanding of how drugs are absorbed, distributed, metabolized, and excreted (ADME studies). While deuterium labeling can slow metabolism, the metabolites formed are generally identical to those from the non-deuterated analogues, differing only by the presence of deuterium. nih.gov

Biosynthesis Studies Employing Ethyl Acetate-D3 as a Precursor

While stable isotope-labeled compounds are broadly utilized as precursors in biosynthesis studies to trace the origin and synthesis of various biomolecules, specific detailed research findings directly employing this compound as a precursor for the de novo biosynthesis of complex biological macromolecules are not extensively documented in the provided literature. Generally, in such studies, the labeled precursor is incorporated into a metabolic pathway, and the fate of the labeled atoms is tracked to elucidate the biosynthetic route of a downstream product. For instance, if this compound were to be used as a precursor, its deuterated acetyl group or ethyl group could potentially be incorporated into other molecules, and their subsequent labeling patterns would be analyzed using techniques like mass spectrometry or NMR to infer the biosynthetic pathways. However, the available information primarily highlights the use of ethyl acetate (B1210297) as a solvent in synthesis or extraction processes, or discusses the synthesis of deuterated ethyl acetate itself, rather than its role as a direct precursor for complex biological synthesis. mdpi.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Deuterated Esters

Energetic Landscape and Transition State Analysis

DFT calculations enable the mapping of the energetic landscape of a molecule, identifying stable conformers, intermediates, and transition states. For ethyl acetate (B1210297), studies have explored the relative stability of its trans, gauche, and cis conformers. researchgate.net While specific detailed energetic landscape and transition state analyses solely for ethyl acetate-D3 are less commonly highlighted in general searches, studies on the acid-catalyzed esterification of acetic acid and ethanol (B145695) (the reverse reaction for ethyl acetate formation) have utilized DFT to identify key transition states and rate-determining steps. acs.org These studies often involve optimizing reactants, products, intermediates, and transition states, followed by frequency analysis to confirm their nature (minima or transition states). acs.org The energy barrier for the rate-determining step in the esterification reaction, for instance, has been calculated using DFT, demonstrating the method's utility in understanding reaction kinetics. acs.org

Molecular Geometry and Conformation Predictions

DFT calculations are instrumental in predicting the molecular geometry and preferred conformations of molecules. For ethyl acetate and its deuterated derivatives, these calculations can reveal subtle changes in bond lengths, bond angles, and dihedral angles due to the isotopic substitution. wikipedia.orgresearchgate.net The conformational landscape of ethyl acetate has been investigated, showing the existence of different rotameric forms. researchgate.netresearchgate.net The accurate description of these conformers, including their relative stabilities, is significantly improved when dispersion corrections are applied to DFT calculations. researchgate.netrsc.org For instance, studies on ethyl acetate conformers have shown that dispersion-corrected DFT (DFT-D3) can accurately describe their properties, even in complex states like molecular crystals. researchgate.netuni-bonn.de

Vibrational Spectroscopy Simulations and Assignments (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides experimental data on molecular vibrations. Computational simulations, often based on DFT, are essential for assigning observed spectral bands to specific molecular motions and understanding the impact of deuteration. cdnsciencepub.comaip.orgnih.govinoe.ro

Normal Coordinate Analysis and Mode Characterization

Normal coordinate analysis is a computational technique used to determine the vibrational modes of a molecule and to characterize the atomic displacements associated with each mode. This analysis is crucial for a comprehensive understanding of IR and Raman spectra. cdnsciencepub.comaip.orgcdnsciencepub.com For ethyl acetate and its deuterated derivatives, normal coordinate analysis helps in assigning fundamental bands and understanding how different parts of the molecule contribute to specific vibrations. cdnsciencepub.comcdnsciencepub.comresearchgate.net For instance, studies on deuterated ethyl acetate have assigned bands in the 3500-1300 cm⁻¹ region to vibrations localized in individual groups, and absorption characteristic of trideuteromethyl groups has been recognized between 2300 and 2000 cm⁻¹. cdnsciencepub.comcdnsciencepub.com

Deuteration Effects on Vibrational Frequencies

Deuteration significantly impacts vibrational frequencies due to the change in atomic mass. Heavier isotopes like deuterium (B1214612) lead to lower vibrational frequencies for modes involving the deuterated atoms. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.comresearchgate.netnist.gov This isotopic shift is a key aspect investigated through both experimental and computational vibrational spectroscopy. For ethyl acetate, the C=O stretching vibration shows a progressive displacement to lower frequency with increasing deuteration. cdnsciencepub.comcdnsciencepub.com Deuteration in the acetoxy group appears to have a greater effect on the C=O stretching band than deuteration in the ethoxy group. cdnsciencepub.com Specific absorption bands characteristic of trideuteromethyl groups have been identified in the infrared spectra of deuterated ethyl acetates. cdnsciencepub.comcdnsciencepub.com

The following table illustrates typical shifts in vibrational frequencies upon deuteration for ethyl acetate, based on experimental observations:

| Vibration Type | Non-Deuterated Ethyl Acetate (cm⁻¹) | Deuterated Ethyl Acetate (cm⁻¹) | References |

| C=O Stretching | 1742 | 1737 (fully deuterated) | cdnsciencepub.com |

| Trideuteromethyl (CD₃) Absorption | N/A | 2300-2000 (characteristic) | cdnsciencepub.comcdnsciencepub.com |

| C-H/C-D Stretching | 2982, 2962, 2939, 2906, 2873 | Shifts to lower frequencies | cdnsciencepub.comcdnsciencepub.comias.ac.in |

Modeling of Isotope Effects and Conformational Analysis

Modeling isotope effects, particularly kinetic isotope effects, and conformational analysis are critical areas where computational studies excel for deuterated compounds. cdnsciencepub.comresearchgate.netwikipedia.orgrsc.org

For this compound, studies have investigated its pyrolysis and compared its decomposition rate with that of normal ethyl acetate. Interestingly, the rate of decomposition of this compound was found to be identical, within experimental error, to that of the normal acetate. cdnsciencepub.comcdnsciencepub.com This suggests that the methyl group deuterated in this compound does not significantly influence the reaction rate through an inductive effect in this specific pyrolytic decomposition. cdnsciencepub.com

Conclusion and Future Research Directions

Emerging Trends in Deuterated Compound Research

Research into deuterated compounds is rapidly evolving beyond niche applications, driven by technological advancements and a deeper understanding of the kinetic isotope effect (KIE). This effect, where the heavier deuterium (B1214612) isotope slows down chemical reactions involving C-H bond cleavage, is the cornerstone of many emerging trends. nih.gov

Pharmaceutical Development: A primary driver of deuteration research is drug discovery. businessresearchinsights.com The "deuterium switch," where hydrogen atoms at sites of metabolism in existing drugs are replaced with deuterium, can significantly improve a drug's pharmacokinetic profile. nih.govnih.gov This modification can lead to a longer half-life, reduced formation of toxic metabolites, and a more stable therapeutic effect. researchgate.net The success of FDA-approved drugs like deutetrabenazine and deucravacitinib (B606291) has validated this approach, shifting the trend from modifying existing drugs to designing de novo deuterated therapeutic agents from the ground up. nih.govwikipedia.org This strategy is being explored for therapies in oncology, neurology, and metabolic diseases. businessresearchinsights.com

Materials Science and Polymers: In materials science, deuterated polymers are indispensable tools. resolvemass.ca They are crucial for neutron scattering techniques, which allow for detailed investigation of polymer structures and dynamics at the molecular level. ornl.govacs.orgresearchgate.net The distinct neutron scattering lengths of hydrogen and deuterium provide a contrast that is otherwise invisible. acs.org Emerging research focuses on using deuteration to create polymers with enhanced thermal stability and to design advanced drug delivery systems. resolvemass.ca

Advanced Synthetic Methodologies: The expanding applications for deuterated molecules have spurred innovation in synthetic chemistry. researchgate.net Scientists are developing more efficient, selective, and cost-effective methods for deuterium incorporation. sci-hub.se Key areas of development include catalytic hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration, which allow for precise labeling of complex molecules. researchgate.net

Analytical and Diagnostic Tools: Deuterated compounds are increasingly vital as internal standards for quantitative analysis by mass spectrometry (MS). lcms.cztexilajournal.com Because they co-elute with the non-deuterated analyte but are distinguishable by mass, they can correct for variations in sample preparation and matrix effects, leading to highly accurate measurements. texilajournal.comresearchgate.net

Table 1: Key Trends in Deuterated Compound Research

| Trend | Scientific Field(s) | Key Impact and Rationale |

|---|---|---|

| Deuterated Pharmaceuticals | Medicinal Chemistry, Pharmacology | Improves drug metabolism, pharmacokinetics (PK), and safety profiles by leveraging the Kinetic Isotope Effect (KIE) to slow bond cleavage by metabolic enzymes. nih.govresearchgate.net |

| Advanced Polymer Science | Materials Science, Physics | Enables detailed structural and dynamic analysis of polymers via neutron scattering and enhances material properties like thermal stability. resolvemass.caornl.gov |

| Novel Synthesis Techniques | Organic Chemistry, Catalysis | Provides more efficient and selective access to complex deuterated molecules, expanding the scope of research and application. researchgate.netsci-hub.se |

| High-Precision Analytics | Analytical Chemistry, Metabolomics | Serves as superior internal standards in mass spectrometry for accurate quantification and as probes in NMR for mechanistic studies. acs.orglcms.cz |

Potential for Novel Applications of Ethyl Acetate-D3 in Interdisciplinary Studies

Ethyl acetate (B1210297) is a widely used organic solvent and chemical intermediate, valued for its low cost and favorable properties. wikipedia.orgchemicalbook.com Its deuterated analogue, this compound, where the three hydrogen atoms of the acetyl group are replaced by deuterium, holds significant potential for novel applications in interdisciplinary research.

Quantitative Bioanalysis: In fields like toxicology, environmental monitoring, and clinical chemistry, accurate quantification of trace amounts of analytes from complex biological or environmental matrices is essential. Ethyl acetate is a common solvent for liquid-liquid extraction in sample preparation. wikipedia.orgchemtradeasia.ae this compound is an ideal candidate for use as an internal standard in methods employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). Its nearly identical physical properties ensure it behaves like the non-deuterated analyte during extraction and analysis, while its different mass allows it to compensate for analytical variability, thereby greatly enhancing the accuracy and reliability of quantitative results. lcms.czresearchgate.netnih.gov

Metabolomics and Isotope Tracing: Stable isotope labeling is a powerful technique for tracing the flow of molecules through metabolic pathways (fluxomics). nih.govresearchgate.net this compound can serve as a tracer to study the activity of esterase enzymes and the metabolism of short-chain fatty acids in various biological systems, from microbial cultures to mammalian cells. By tracking the deuterated acetyl group as it is incorporated into other biomolecules, researchers can gain mechanistic insights into cellular metabolism and its regulation. nih.govfrontiersin.org

Mechanistic Studies in Chemistry: In physical organic chemistry and spectroscopy, deuterated solvents are used to probe reaction mechanisms and intermolecular interactions. Using this compound as a solvent in Nuclear Magnetic Resonance (NMR) or vibrational spectroscopy (e.g., infrared or Raman) can eliminate interfering signals from the solvent's C-H bonds. ornl.govacs.org This allows for a clearer observation of the reacting species, providing valuable data on reaction kinetics, solute-solvent interactions, and the structure of transient intermediates.

Table 2: Potential Interdisciplinary Applications of this compound

| Application Area | Scientific Discipline(s) | Specific Use and Advantage |

|---|---|---|

| Internal Standard | Analytical Chemistry, Environmental Science, Forensics | Improves accuracy in LC-MS or GC-MS quantification by correcting for matrix effects and sample loss during analysis of complex mixtures. lcms.cztexilajournal.com |

| Metabolic Tracer | Metabolomics, Biochemistry, Microbiology | Enables tracking of the acetyl functional group through metabolic pathways to elucidate enzyme function and metabolic flux. nih.govresearchgate.net |

| Mechanistic Probe | Physical Organic Chemistry, Spectroscopy | Acts as a non-interfering solvent in NMR or vibrational spectroscopy to study reaction mechanisms and solute-solvent interactions. ornl.govacs.org |

| Polymer Synthesis | Materials Science | Can be used as a deuterated solvent in the synthesis or characterization (e.g., via SANS) of specialized polymers where isotopic contrast is required. researchgate.net |

Q & A

Q. How is Ethyl Acetate-D₃ synthesized and characterized in laboratory settings?

Ethyl Acetate-D₃ is typically synthesized via acid-catalyzed esterification of deuterated ethanol (C₂D₅OD) with acetic acid-D₄ (CD₃COOD). Key steps include:

- Deuterium Exchange : Ensure high isotopic purity (>99%) by using deuterated reagents and anhydrous conditions to minimize proton contamination.

- Characterization :

Q. What are the primary applications of Ethyl Acetate-D₃ in analytical chemistry?

- Internal Standard in NMR : Its lack of ¹H signals makes it ideal for quantifying non-deuterated analytes in complex mixtures (e.g., lipidomics) .

- Isotope Dilution Mass Spectrometry (IDMS) : Acts as a stable isotope-labeled standard for precise quantification of organic compounds, minimizing matrix effects .

- Solvent in Kinetic Studies : Reduces interference in reaction monitoring by eliminating proton-related spectral overlap .

Advanced Research Questions

Q. How do secondary isotope effects influence the pyrolysis kinetics of Ethyl Acetate-D₃ compared to its non-deuterated counterpart?

Secondary deuterium isotope effects (SDIEs) arise from differences in zero-point energy between C-H and C-D bonds, altering activation energies. Key findings include:

- Kinetic Data : Ethyl Acetate-D₃ pyrolyzes ~1.2–1.5× slower than non-deuterated ethyl acetate at 500–600°C due to stronger C-D bonds stabilizing transition states .

- Experimental Design :

- Use gas chromatography (GC) with mass-selective detection to differentiate ethylene (C₂H₄) from deuterated ethylene (C₂D₄) .

- Control temperature (±1°C) and residence time to isolate isotope effects from thermal artifacts .

Q. What methodological considerations are critical when using Ethyl Acetate-D₃ as an internal standard in quantitative NMR?

- Relaxation Effects : Account for longer ²H T₁ relaxation times compared to ¹H, requiring adjusted pulse sequences for accurate integration .

- Chemical Shift Referencing : Calibrate spectra using tetramethylsilane (TMS) or deuterated solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) .

- Solvent Compatibility : Avoid proton-containing solvents (e.g., CH₃OH) to prevent signal overlap. Prefer deuterated solvents like D₂O or CD₃OD .

Q. How can researchers resolve discrepancies in reported isotope effects for Ethyl Acetate-D₃ in enzymatic studies?

Discrepancies often stem from isotopic impurity or enzyme-specific deuterium sensitivity. Mitigation strategies:

- Isotopic Purity Validation : Use high-resolution MS to confirm D/H ratios and exclude batches with <98% deuteration .

- Enzyme Activity Controls : Compare reaction rates of deuterated vs. non-deuterated substrates under identical conditions (pH, temperature) to isolate isotope effects .

- Data Normalization : Reference kinetic data to non-deuterated controls and apply statistical models (e.g., ANOVA) to identify significant deviations .

Methodological Challenges and Solutions

Q. How to design an experiment to measure solvent isotope effects using Ethyl Acetate-D₃?

- Reaction Setup :

- Prepare parallel reactions with Ethyl Acetate-D₃ and non-deuterated ethyl acetate as solvents.

- Monitor reaction progress via in situ FTIR or Raman spectroscopy to track deuterium-specific vibrational modes (e.g., C-D stretch at ~2200 cm⁻¹) .

- Data Analysis :

- Calculate isotope effects (k_H/k_D) using Arrhenius plots of rate constants at varying temperatures.

- Correlate with solvent polarity changes using Kamlet-Taft parameters .

Q. What safety protocols are essential for handling Ethyl Acetate-D₃ in high-temperature experiments?

- Ventilation : Use fume hoods for pyrolysis or distillation to prevent inhalation of volatile deuterated compounds .

- Spill Management : Absorb leaks with diatomaceous earth and decontaminate surfaces with ethanol, followed by rinsing with deuterium-depleted water .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to mitigate flammability (flash point: -4°C) and skin contact risks .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.